3-[3-(Trifluoromethyl)phenyl]azetidine tfa
Description
Significance of the Azetidine (B1206935) Ring System as a Molecular Scaffold
Azetidines are four-membered, nitrogen-containing saturated heterocycles that have garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their utility is largely defined by a balance between reasonable chemical stability and significant ring strain (approx. 25.4 kcal/mol), which makes them more stable and easier to handle than their three-membered aziridine (B145994) counterparts, yet reactive enough for unique chemical transformations. rsc.orgrsc.org
As a molecular scaffold, the azetidine ring offers several advantages:
Structural Rigidity: The constrained four-membered ring provides a rigid framework. This conformational restriction can lead to higher binding affinity and selectivity when incorporated into a drug candidate by reducing the entropic penalty of binding to a biological target. nih.govenamine.net
Three-Dimensionality: Azetidines introduce a distinct three-dimensional character to flat molecules, which is a desirable trait for improving physicochemical properties and exploring new chemical space.
Synthetic Versatility: The nitrogen atom within the ring serves as a synthetic handle, allowing for a wide range of functionalization. magtech.com.cn
Pharmacological Relevance: The azetidine moiety is a "privileged scaffold" found in numerous biologically active compounds, displaying a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govpharmablock.com Marketed drugs like the antihypertensive Azelnidipine and the cancer therapy Cobimetinib feature this ring system. enamine.netpharmablock.com
Role of the Trifluoromethyl Group in Molecular Design and Research
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often incorporated into molecular scaffolds to enhance their therapeutic potential. bohrium.comscilit.com Its unique electronic properties and steric profile can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.gov
Key impacts of the -CF₃ group include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by oxidative enzymes in the body. This often increases the half-life of a drug. mdpi.com
Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.com
Binding Affinity: As a potent electron-withdrawing group, the -CF₃ moiety can alter the electronic distribution of an adjacent aromatic ring. This can modulate pKa values and enhance interactions with biological targets through hydrogen bonds and electrostatic interactions. mdpi.comhovione.com
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chlorine. This substitution can help fine-tune a molecule's properties to optimize its pharmacological profile. mdpi.com
Table of Effects of the Trifluoromethyl Group on Molecular Properties
| Property | Effect of -CF₃ Introduction | Rationale |
| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. mdpi.com |
| Lipophilicity (logP) | Increased | Enhances passage through biological membranes. mdpi.com |
| Binding Affinity | Often Increased | Strong electron-withdrawing nature alters electronic interactions with receptors. mdpi.comhovione.com |
| Bioavailability | Can be Improved | A combination of increased lipophilicity and metabolic stability can lead to better absorption and longer duration of action. nih.gov |
| Acidity/Basicity | Modulated | Electron-withdrawing effect can increase the acidity of nearby protons or decrease the basicity of nearby nitrogens. hovione.com |
Contextual Importance of Phenyl Substituents in Complex Molecule Construction
The phenyl group, a six-carbon aromatic ring derived from benzene, is a fundamental component in the design of organic molecules, particularly in pharmaceuticals. Its presence in a molecule like 3-[3-(Trifluoromethyl)phenyl]azetidine (B1456750) provides a rigid anchor that can be precisely positioned within a biological target, such as an enzyme's active site.
The importance of the phenyl substituent lies in its ability to engage in several key noncovalent interactions that are crucial for drug-receptor binding: unina.itresearchgate.net
Hydrophobic Interactions: The nonpolar nature of the phenyl ring allows it to interact favorably with hydrophobic pockets in proteins.
π-π Stacking: The electron-rich π-system of the phenyl ring can stack with other aromatic rings, such as those from phenylalanine, tyrosine, or tryptophan residues in a protein.
Cation-π Interactions: The π-face of the phenyl ring can interact with positively charged ions or cationic groups on a receptor.
CH-π Interactions: The hydrogens on the edge of the phenyl ring can form a type of hydrogen bond with the π-system of a receptor's aromatic group. nih.govnih.gov
Overview of Academic Research Trajectories for the Compound and Related Azetidines
Academic and industrial research involving substituted azetidines has been dynamic, driven by the therapeutic potential of this heterocyclic system. The synthesis of the strained four-membered ring has historically been challenging, leading to significant research efforts focused on developing novel and efficient synthetic methodologies. nih.govmedwinpublishers.com Key research trajectories include:
Development of Novel Synthetic Methods: Researchers continuously explore new ways to construct the azetidine ring, such as intramolecular cyclizations, cycloadditions, and ring expansions of smaller heterocycles like aziridines. rsc.orgmagtech.com.cnorganic-chemistry.org
Strain-Release Reactions: The inherent ring strain of azetidines is harnessed to synthesize other important nitrogen-containing compounds. Research investigates the controlled ring-opening of functionalized azetidines to access diverse molecular architectures. rsc.orgresearchgate.net
Medicinal Chemistry Applications: A major focus is the incorporation of azetidine scaffolds into new chemical entities to screen for biological activity. Azetidines are explored as conformationally restricted analogs of more flexible amines, like piperidines, to improve potency and pharmacokinetic properties. lifechemicals.comresearchgate.net
Use as Building Blocks: Compounds like 3-[3-(Trifluoromethyl)phenyl]azetidine are not typically the final product but are valuable intermediates. enamine.net Their pre-functionalized nature—combining the azetidine core, the phenyl linker, and the trifluoromethyl modulator—allows chemists to rapidly build libraries of more complex molecules for high-throughput screening in drug discovery programs. lifechemicals.com The presence of this specific compound in the catalogs of numerous chemical suppliers points to its utility as a readily available starting material for such research endeavors. sigmaaldrich.comchemsrc.comchemsrc.com
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;3-[3-(trifluoromethyl)phenyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.C2HF3O2/c11-10(12,13)9-3-1-2-7(4-9)8-5-14-6-8;3-2(4,5)1(6)7/h1-4,8,14H,5-6H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTFXXXTXAQTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Trifluoromethyl Phenyl Azetidine and Its Derivatives
Direct Synthesis of the Azetidine (B1206935) Core
The foundational step in synthesizing the target compound often involves the construction of the azetidine ring itself. This can be achieved through various cyclization strategies, with an increasing focus on controlling the stereochemical outcome.
The formation of the azetidine ring is most commonly achieved through intramolecular cyclization of a linear precursor, typically involving the formation of a C-N bond. researchgate.net Traditional methods rely on the SN2 displacement of a leaving group (such as a halide or tosylate) on a γ-carbon by an amine. nsf.govfrontiersin.org For instance, the reaction of 1,3-dihalopropanes with primary amines can yield 1,3-disubstituted azetidines. organic-chemistry.org
More contemporary and versatile methods have been developed to overcome the limitations of classical approaches. These include:
Palladium-Catalyzed C-H Amination : This method allows for the intramolecular amination of unactivated C(sp³)–H bonds. Gaunt and co-workers reported a Pd(II)-catalyzed process for synthesizing functionalized azetidines from picolinamide-protected amine substrates, which proceeds via reductive elimination from a Pd(IV) intermediate to form the crucial C-N bond. rsc.org
Photochemical [2+2] Cycloadditions : The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a highly atom-economical route to the azetidine core. researchgate.net Schindler's laboratory demonstrated that visible light can be used with an iridium photocatalyst to promote this reaction with 2-isoxazoline-3-carboxylates, yielding a diverse range of functionalized azetidines. rsc.orgspringernature.com
Radical Cyclization : A copper-catalyzed, visible-light-induced radical 4-exo-dig cyclization of ynamides has been shown to produce azetidines with high regioselectivity. nih.gov This anti-Baldwin cyclization provides a modern approach to constructing the four-membered ring. nih.gov
Ring Expansion/Contraction : Azetidines can also be formed from other heterocyclic systems. For example, N-tosylaziridines can undergo ring expansion in the presence of dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.orgmedwinpublishers.com Conversely, ring contraction of α-bromo-N-sulfonylpyrrolidinones has been reported to give N-sulfonylazetidines. rsc.org
Table 1: Comparison of Modern Azetidine Ring Formation Methodologies
| Methodology | Key Reagents/Catalysts | Precursors | Key Features |
| Pd-Catalyzed C-H Amination | Pd(OAc)₂, Benziodoxole tosylate, AgOAc | Picolinamide-protected amines | Forms ring via intramolecular C(sp³)–H amination. rsc.org |
| Aza Paternò-Büchi Reaction | Ir(III) photocatalyst, Visible light | 2-Isoxazoline-3-carboxylates, Alkenes | Atom-economical [2+2] cycloaddition. rsc.orgspringernature.com |
| Radical Cyclization of Ynamides | Copper photoredox catalyst, Amine | Ynamides | Regioselective anti-Baldwin 4-exo-dig cyclization. nih.gov |
| Ring Expansion of Aziridines | Dimethylsulfoxonium methylide | N-Tosylaziridines | Expands a three-membered ring to a four-membered ring. organic-chemistry.org |
Achieving stereocontrol is critical, as the biological activity of chiral molecules is often dependent on their specific configuration. For 3-[3-(Trifluoromethyl)phenyl]azetidine (B1456750), the stereocenter at the C3 position is of primary importance.
Enantioselective synthesis often begins with a chiral precursor. A highly relevant strategy involves the asymmetric synthesis of a chiral building block that is later incorporated into the azetidine ring. For example, the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone (B147564) using a recombinant E. coli whole-cell system can produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9%. nih.gov This chiral alcohol is a key intermediate for neuroprotective compounds containing a 3-[1-(3-(trifluoromethyl)phenyl)ethoxy]azetidine core, highlighting a pathway where the stereocenter is established before cyclization. nih.gov
Other stereoselective strategies include:
Synthesis from Chiral β-Amino Alcohols : Couty and coworkers have shown that 2-cyano azetidines can be prepared from β-amino alcohols, such as those derived from ephedrine. nih.gov This approach allows the stereochemistry of the starting material to be transferred to the final azetidine product.
Use of Chiral Auxiliaries : Chiral tert-butanesulfinamide has been used as an auxiliary to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines via a Reformatsky reaction of sulfinimines. rsc.org This principle can be adapted for the synthesis of 3-substituted azetidines.
Asymmetric Lithiation : Asymmetric lithiation followed by electrophile trapping can create stereocenters on a pre-formed azetidine ring, offering a post-cyclization method for introducing chirality. uni-muenchen.de
Post-Cyclization Functionalization and Derivatization
An alternative and powerful strategy involves the synthesis of a simpler azetidine core, which is then functionalized in subsequent steps to introduce the desired substituents.
The 3-(trifluoromethyl)phenyl group can be installed onto a pre-existing azetidine ring through various cross-coupling reactions. This approach typically starts with an azetidine bearing a leaving group, such as a halogen or a sulfonate ester, at the C3 position.
A common precursor for this strategy is N-protected 3-hydroxyazetidine. The hydroxyl group can be converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate) or trifluoromethanesulfonate (B1224126) (triflate). google.com The subsequent introduction of the aryl group can be achieved via:
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an organoboron compound (e.g., 3-(trifluoromethyl)phenylboronic acid) with an organic halide or triflate.
Buchwald-Hartwig Amination : While typically used for C-N bond formation, variations of palladium-catalyzed cross-coupling can be used to form C-C bonds. uni-muenchen.de
Iron-Catalyzed Alkylation : For the synthesis of 3-aryl-3-sulfanyl azetidines, an iron-catalyzed reaction between an azetidin-3-ol (B1332694) and a thiol has been developed, which proceeds through a stabilized azetidine carbocation intermediate. acs.org A similar carbocation-mediated pathway could potentially be used for C-C bond formation with suitable nucleophiles.
A key intermediate in several patented syntheses is 1-diphenylmethyl-3-methanesulphonyloxyazetidine, which reacts with 3-(trifluoromethyl)phenol (B45071) in the presence of a base to form 1-(diphenylmethyl)-3-[3-(trifluoromethyl)phenoxy]azetidine. google.com While this example illustrates the formation of a phenoxy linkage, a similar nucleophilic substitution with an organometallic reagent could form the desired C-C bond.
The nitrogen atom of the azetidine ring is often protected during synthesis to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and diphenylmethyl (benzhydryl). google.comnih.gov Post-synthesis, this protecting group can be removed and replaced with other functional groups.
The general process involves:
Deprotection : The choice of deprotection conditions depends on the protecting group. For example, the diphenylmethyl group can be removed via hydrogenolysis using a palladium-on-carbon catalyst. google.com Boc groups are typically removed with strong acid (e.g., trifluoroacetic acid, TFA), and Cbz groups are also susceptible to hydrogenolysis. nih.gov
N-Functionalization : The resulting secondary amine (NH-azetidine) is a versatile nucleophile. It can undergo a variety of reactions, including:
N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.
N-Alkylation : Reaction with alkyl halides.
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent.
Urea (B33335) Formation : Reaction with isocyanates or nitrourea (B1361781) to form urea derivatives, as seen in the synthesis of 3-phenoxy-1-azetidinecarboxamides. google.com
This late-stage modification allows for the creation of a diverse library of compounds from a common azetidine intermediate, which is a powerful strategy in medicinal chemistry. nih.govresearchgate.net
Table 2: Common Protecting Groups for Azetidine Nitrogen and Their Removal
| Protecting Group | Abbreviation | Structure | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | -C(O)O-t-Bu | Strong acid (e.g., TFA, HCl) nih.gov |
| Benzyloxycarbonyl | Cbz | -C(O)OCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C) acs.org |
| Diphenylmethyl (Benzhydryl) | DPM | -CH(Ph)₂ | Catalytic Hydrogenolysis (H₂, Pd/C) google.com |
Green Chemistry Principles and Sustainable Synthesis of Azetidine Scaffolds
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry—such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency—are increasingly being applied to the synthesis of complex molecules like functionalized azetidines.
Key developments in the sustainable synthesis of azetidine scaffolds include:
Photocatalysis : The use of visible light as a renewable energy source to drive chemical reactions, such as the [2+2] cycloadditions and radical cyclizations mentioned earlier, reduces the need for harsh reagents and high temperatures. rsc.orgspringernature.comnih.gov
Biocatalysis : Employing enzymes or whole-cell systems for specific transformations, like the enantioselective reduction of a ketone to a chiral alcohol, offers high selectivity under mild, aqueous conditions, minimizing waste and avoiding heavy metal catalysts. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can significantly shorten reaction times and improve yields, contributing to energy efficiency. It has been used for the cyclocondensation of alkyl dihalides and primary amines in an aqueous medium to form azetidines. organic-chemistry.org
Catalysis with Earth-Abundant Metals : Replacing catalysts based on precious metals like palladium and iridium with more abundant and less toxic metals such as iron is a key goal of green chemistry. acs.org
These approaches not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production of valuable azetidine-based compounds. researchgate.net
Challenges and Innovations in Synthetic Methodology, including Photocatalysis
The synthesis of azetidines, including 3-[3-(Trifluoromethyl)phenyl]azetidine, presents a unique set of challenges for synthetic organic chemists, primarily due to the inherent ring strain of the four-membered heterocyclic system. arkat-usa.org This strain makes the construction of the azetidine core a difficult task, often requiring specialized methodologies to achieve good yields and avoid unwanted side reactions. arkat-usa.orgrsc.org However, recent years have witnessed remarkable innovations that address these difficulties, with photocatalysis emerging as a particularly powerful and versatile tool. rsc.orgresearchgate.net
Challenges in Synthetic Methodology
Another significant hurdle is the synthesis of densely functionalized azetidines, especially those with substituents at the C3 position, such as 3-aryl-azetidines. Introducing substituents at this position can be sterically demanding, and controlling stereochemistry adds another layer of complexity. digitellinc.com Methods like the functionalization of pre-formed azetidine-3-ones or nucleophilic substitution on 3-haloazetidines are common but have their own limitations. arkat-usa.org For instance, the synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed alkylation of azetidin-3-ols is effective but requires an N-carboxybenzyl group for good reactivity and proceeds through a stabilized azetidine carbocation intermediate. nih.govacs.org
Innovations in Synthetic Methodology
To circumvent the challenges associated with classical cyclization methods, chemists have developed innovative strategies that leverage the unique reactivity of strained precursors. A prominent example is the use of 1-azabicyclo[1.1.0]butanes (ABBs) as starting materials. arkat-usa.orgchemrxiv.org These highly strained bicyclic compounds can undergo facile ring-opening reactions, driven by the release of strain energy, to provide access to a wide array of functionalized azetidines. researchgate.netchemrxiv.org This "strain-release" strategy has proven to be a robust platform for introducing diverse functionalities onto the azetidine scaffold. chemrxiv.orgchemrxiv.org
One such innovation is a polar-radical relay strategy that combines the ring-strain release of benzoylated ABBs with nickel-catalyzed Suzuki Csp2–Csp3 cross-coupling. researchgate.net This method allows for the synthesis of 3,3-dicarbo-functionalized azetidines with excellent functional group tolerance. arkat-usa.orgresearchgate.net Similarly, the direct alkylation of ABBs with organometal reagents, catalyzed by copper(II) triflate, provides a rapid route to bis-functionalized azetidines. organic-chemistry.orgresearchgate.net
The Rise of Photocatalysis in Azetidine Synthesis
Visible-light photocatalysis has revolutionized the synthesis of complex organic molecules, and its application to azetidine synthesis has led to the development of exceptionally mild and efficient protocols. researchgate.netchemrxiv.org Photocatalytic methods often proceed via radical intermediates under ambient conditions, offering high chemoselectivity and functional group compatibility that are often difficult to achieve with traditional thermal methods. digitellinc.com
Radical Strain-Release (RSR) Photocatalysis:
A groundbreaking approach involves the merger of photocatalysis with the strain-release concept of ABBs. chemrxiv.orgchemrxiv.org In this methodology, a photosensitizer, upon absorbing visible light, initiates a radical process. researchgate.net For example, a novel organic photosensitizer can orchestrate an energy-transfer process with sulfonylimine precursors to generate radical intermediates. chemrxiv.orgchemrxiv.org These radicals are then intercepted by an ABB, triggering a radical strain-release (RSR) process that results in the formation of densely functionalized azetidines in a single step. chemrxiv.orgchemrxiv.org This strategy has been successfully applied to synthesize a variety of azetidine derivatives. researchgate.net
The generality of this photocatalytic method is demonstrated by its tolerance for diverse sulfonylimines and ABB precursors, including those with electron-donating and electron-withdrawing groups, affording products in good to high yields. chemrxiv.org
Table 1: Examples of Azetidine Synthesis via Radical Strain-Release (RSR) Photocatalysis researchgate.netchemrxiv.org
| Entry | Sulfonylimine Precursor | ABB Precursor | Photosensitizer (PS) | Yield (%) |
|---|---|---|---|---|
| 1 | Aldimine with Electron-Donating Group | Aryl-substituted ABB | Organic D-A Type | 79 |
| 2 | Ketimine Precursor | Aryl-substituted ABB | Organic D-A Type | 75 |
| 3 | Aldimine with Electron-Withdrawing Group | Aryl-substituted ABB | Organic D-A Type | 68 |
| 4 | Aryl Sulfonyl Group Variation | Aryl-substituted ABB | Organic D-A Type | 80 |
| 5 | Alkyl Sulfonyl Group | Carbonyl-substituted ABB | Organic D-A Type | 84 |
Photo-induced Copper-Catalyzed Annulation:
Another significant photocatalytic innovation is the [3+1] radical cascade cyclization of aliphatic amines and alkynes, enabled by photo-induced copper catalysis. researchgate.netthe-innovation.orgnih.gov This method involves the generation of α-aminoalkyl radicals from aliphatic amines through a photoredox process. nih.gov These radicals then add to alkynes to form vinyl radicals, which undergo a subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization to furnish the azetidine ring. nih.gov A key advantage of this approach is its ability to construct azetidines with vicinal tertiary-quaternary or even quaternary-quaternary stereocenters, which are challenging synthetic targets. researchgate.netnih.gov
Decarboxylative Alkylation:
Photoredox catalysis has also been employed for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. digitellinc.com This process generates tertiary benzylic azetidine radicals under mild, visible-light conditions. digitellinc.com These radicals can then react with activated alkenes to produce medicinally relevant 3-aryl-3-alkyl substituted azetidines. digitellinc.com This method is noted for its reproducibility and tolerance of sensitive functional groups. digitellinc.com Compared to other benzylic radicals, such as those derived from cyclobutane, the azetidine radicals show a unique preference for the productive reaction pathway, highlighting the favorable kinetics of this system. digitellinc.com
These photocatalytic strategies represent a paradigm shift in the synthesis of complex azetidines. By harnessing the energy of visible light, chemists can forge challenging C-C and C-N bonds under exceptionally mild conditions, overcoming many of the long-standing challenges associated with the synthesis of these strained heterocyclic motifs. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Pathways of 3 3 Trifluoromethyl Phenyl Azetidine Tfa
Reactions Involving the Azetidine (B1206935) Ring
The azetidine ring is a four-membered nitrogen-containing heterocycle characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a primary driver of its reactivity, making it susceptible to reactions that relieve this strain, while still being more stable and easier to handle than its three-membered counterpart, aziridine (B145994). rsc.orgresearchgate.net
Ring-opening reactions are a hallmark of azetidine chemistry, providing a powerful tool for the synthesis of substituted acyclic amines. researchgate.netnih.govrsc.org These transformations are typically initiated by the activation of the azetidine nitrogen, often by protonation (facilitated by the TFA counterion) or conversion to a quaternary azetidinium salt, followed by nucleophilic attack. nih.govmagtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn
For 3-[3-(Trifluoromethyl)phenyl]azetidine (B1456750), nucleophilic attack can theoretically occur at either the C-2 or C-4 position. The regiochemical outcome is governed by the nature of the nucleophile and the reaction conditions. magtech.com.cn
Electronic Effects : The presence of the 3-(trifluoromethyl)phenyl group at the C-3 position does not directly activate an adjacent C-N bond for cleavage in the same way an N-aryl or N-acyl group would. However, in an activated azetidinium ion, the cleavage of the C-N bond is highly probable. magtech.com.cn
Steric Effects : Strong or sterically hindered nucleophiles tend to attack the less substituted carbon atom of the azetidine ring. magtech.com.cn In this case, both C-2 and C-4 are methylene (B1212753) groups, suggesting that steric hindrance may be less of a deciding factor unless the nitrogen is substituted with a bulky group.
The synthetic utility of these reactions is significant, as they provide access to complex, functionalized γ-amino compounds that are valuable intermediates in medicinal chemistry. nih.govrsc.org For instance, reaction with various nucleophiles can introduce a wide range of functional groups.
| Nucleophile | Potential Product Type | Synthetic Application |
|---|---|---|
| Halides (e.g., Cl⁻, Br⁻) | γ-Haloamines | Precursors for further substitution reactions |
| Organometallics (e.g., Grignard, Organolithium) | Substituted γ-aminoalkanes | Formation of new C-C bonds |
| Hydrides (e.g., LiAlH₄) | Reductive ring-opening to propanamines | Synthesis of substituted acyclic amines |
| Oxygen/Sulfur Nucleophiles (e.g., ROH, RSH) | γ-Amino ethers/thioethers | Introduction of heteroatomic functional groups |
Direct functionalization of the azetidine ring without ring-opening is another important transformation pathway. This can be achieved through various methods, including metal-based approaches that enable C-H activation. rsc.orgresearchgate.net
Functionalization at C-2 and C-4 : These positions are adjacent to the nitrogen atom. Deprotonation at these sites can be influenced by the nitrogen substituent and the presence of coordinating groups. The resulting organometallic intermediates can then react with a variety of electrophiles. rsc.org
Functionalization at C-3 : The C-3 position already bears the trifluoromethylphenyl group. Further substitution at this position would require C-H activation, which could be challenging. However, if a suitable directing group were installed on the nitrogen, regioselective C-H functionalization might be possible.
Recent advances have demonstrated that palladium-catalyzed intramolecular C(sp³)–H amination can be used to synthesize functionalized azetidines, showcasing the feasibility of forming bonds at these positions under the right conditions. rsc.org
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a key moiety in medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity. tcichemicals.comwikipedia.orgresearchgate.net
The CF₃ group is generally considered to be highly stable and robust under a wide range of reaction conditions. tcichemicals.comreddit.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the group resistant to many chemical transformations. reddit.com
However, under specific and often harsh conditions, the CF₃ group can undergo reactions:
Hydrolysis : Concentrated sulfuric acid can hydrolyze a benzotrifluoride (B45747) to the corresponding carboxylic acid, although this typically requires severe conditions. acs.org
Nucleophilic Attack : While generally unreactive towards nucleophiles, aromatic trifluoromethyl groups on highly electron-deficient rings can react with strong nucleophiles like sodium amide. acs.org
Lewis Acid-Mediated Reactions : Strong Lewis acids can facilitate the ionization of a C-F bond, leading to the formation of carbocationic intermediates that can undergo further reactions. nih.gov Similarly, treatment with reagents like boron tribromide can lead to C-F cleavage and the formation of carbonyl groups. tcichemicals.com
For 3-[3-(Trifluoromethyl)phenyl]azetidine, the CF₃ group is expected to be stable under most synthetic conditions, a desirable trait for a building block in drug discovery.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring is strongly influenced by the trifluoromethyl substituent.
Electrophilic Aromatic Substitution (EAS) : The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.orgvaia.com This has two major consequences for EAS:
Deactivation : It deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. vaia.com
Meta-Directing : It directs incoming electrophiles to the meta position (C-5 relative to the azetidine). This is because the deactivating inductive effect is most strongly felt at the ortho and para positions, making the meta positions the least deactivated and therefore the most favorable for electrophilic attack. vaia.com
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the CF₃ group activates the ring for SNAr, particularly when other leaving groups (like halides) are present on the ring. nih.gov In the absence of other leaving groups, direct substitution is unlikely. If a leaving group were present, nucleophilic attack would be favored at the ortho and para positions relative to the CF₃ group. nih.gov
| Reaction Type | Effect of CF₃ Group | Predicted Regioselectivity on Phenyl Ring | Example Reaction |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Strongly deactivating, Meta-directing | Substitution at C-5 | Nitration (HNO₃/H₂SO₄) |
| Nucleophilic Aromatic Substitution | Activating (if leaving group is present) | Substitution at C-2, C-4, C-6 | Reaction with nucleophiles (e.g., alkoxides) on a halogenated derivative |
Transition Metal-Mediated Transformations and Cross-Coupling Reactions
Transition metal catalysis offers a versatile platform for modifying the 3-[3-(Trifluoromethyl)phenyl]azetidine scaffold. Both the azetidine N-H bond and C-H bonds on the phenyl ring can serve as handles for such transformations.
N-Arylation/N-Alkylation : The secondary amine of the azetidine ring is a suitable substrate for palladium- or copper-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, allowing for the introduction of various aryl or heteroaryl substituents on the nitrogen atom.
C-H Activation/Functionalization : Palladium-catalyzed C-H activation of the phenyl ring could enable the introduction of new substituents. The directing-group ability of the azetidine nitrogen could potentially be exploited to control the regioselectivity of such reactions.
Suzuki-Miyaura Cross-Coupling : If the phenyl ring were functionalized with a halide (e.g., bromo or iodo), it would be an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. rsc.org This would allow for the formation of a C-C bond, linking the trifluoromethylphenyl scaffold to other aryl or vinyl groups. Research has shown that trifluoromethyl-substituted aryl boronic acids readily participate in these reactions, indicating the compatibility of the CF₃ group with these catalytic cycles. rsc.org Furthermore, azetidine-based ligands have themselves been used to create highly effective palladium catalysts for Suzuki-Miyaura reactions. researchgate.net
These transition metal-catalyzed reactions significantly expand the synthetic utility of 3-[3-(Trifluoromethyl)phenyl]azetidine, enabling its incorporation into a diverse range of more complex molecular architectures.
Acid-Base Chemistry and Trifluoroacetate (B77799) Salt Considerations in Reaction Environments
The compound 3-[3-(trifluoromethyl)phenyl]azetidine trifluoroacetate (TFA) is a salt formed from the reaction of a moderately basic secondary amine, 3-[3-(trifluoromethyl)phenyl]azetidine, and a strong organic acid, trifluoroacetic acid. This composition dictates its behavior in chemical reactions, where the acid-base equilibrium is a critical factor influencing its reactivity.
The core of its acid-base chemistry lies in the equilibrium between the protonated azetidinium cation and the neutral, free-base form of the azetidine. Trifluoroacetic acid is a potent acid with a pKa value generally reported to be between 0.2 and 0.5, a result of the strong electron-withdrawing effect of the trifluoromethyl group which stabilizes the conjugate base. mdpi.comencyclopedia.pub Consequently, in the salt form, the nitrogen atom of the azetidine ring is protonated, rendering it non-nucleophilic.
For 3-[3-(trifluoromethyl)phenyl]azetidine to participate in reactions where the nitrogen atom acts as a nucleophile, such as in alkylation, acylation, or amide coupling reactions, it must be converted to its free-base form. echemi.comreddit.com This is typically achieved in situ by the addition of a base to the reaction mixture. The choice of base is crucial and must be strong enough to deprotonate the azetidinium cation. The basicity of the added base should be greater than that of the azetidine itself. Common non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently employed for this purpose. echemi.comnih.gov
The equilibrium can be represented as follows:
CF3COOH + Azetidine ⇌ CF3COO- + Azetidinium-H+
In a reaction environment, the presence of other acidic or basic species, as well as the polarity of the solvent, will influence the position of this equilibrium. The trifluoroacetate anion (CF3COO-) is a weak base and is generally considered a non-coordinating, spectator counter-ion in many organic transformations. nih.govtoxicdocs.org Its primary role is to maintain the protonated state of the amine prior to the intended reaction. However, it is important to note that under certain conditions, such as in amide couplings using carbodiimides, unwanted side reactions involving the trifluoroacetate ion can occur if it is not effectively neutralized. echemi.com
The conversion from the TFA salt to the free base can also be accomplished during workup procedures, for instance, by washing an organic solution of the compound with an aqueous solution of a weak base like sodium bicarbonate. chemicalforums.comechemi.com Alternatively, basic ion-exchange resins can be used to capture the trifluoroacetic acid and yield the free amine in solution. nih.gov
| Compound/Ion | Parameter | Reported Value | Significance |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | pKa | ~0.2 - 0.5 | Indicates a very strong acid, ensuring the azetidine is fully protonated in the salt form. mdpi.comencyclopedia.pub |
| Azetidine (Conjugate Acid) | pKaH | 11.29 | Represents the acidity of the protonated parent azetidine; a higher value indicates stronger basicity of the neutral form. The substituents on 3-[3-(Trifluoromethyl)phenyl]azetidine will alter this value. |
| Triethylamine (TEA) (Conjugate Acid) | pKaH | ~10.75 | Commonly used base to liberate the free amine in situ. Its conjugate acid is weaker than the azetidinium ion, shifting the equilibrium towards the free azetidine. nih.gov |
| Trifluoroacetate (TFA) Anion | Basicity | Very Weak | Generally acts as a non-nucleophilic spectator ion in reactions. toxicdocs.org |
Applications of 3 3 Trifluoromethyl Phenyl Azetidine Tfa in Advanced Chemical Research
As a Building Block in Complex Chemical Synthesis
The unique structural characteristics of 3-[3-(Trifluoromethyl)phenyl]azetidine (B1456750) make it a powerful tool for the synthesis of complex molecular architectures. The inherent ring strain of the azetidine (B1206935) core and the specific substitution pattern allow chemists to construct novel and intricate structures that would be challenging to access through other synthetic routes.
The azetidine framework is particularly useful for creating spirocyclic systems, which are compounds containing two rings connected by a single shared atom. sigmaaldrich.com These structures are of great interest in drug discovery because they introduce a high degree of three-dimensionality, potentially improving pharmacological properties. sigmaaldrich.com The synthesis of spirocyclic azetidines can be achieved from densely functionalized azetidine precursors. nih.gov For example, strain-release reactions of related 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes have been utilized to access diversely substituted 2-(trifluoromethyl)azetidines, which serve as valuable precursors for azaspirocyclic compounds. nih.gov These building blocks provide defined exit vectors that enable chemists to explore underexplored regions of chemical space. sigmaaldrich.com
Beyond spirocycles, the 3-[3-(trifluoromethyl)phenyl]azetidine scaffold is instrumental in constructing a variety of other complex heterocyclic systems, including fused and bridged bicyclic structures. nih.gov For instance, synthetic pathways have been developed to convert functionalized azetidines into diazabicyclo[3.1.1]heptane systems. nih.gov Another innovative approach involves the use of azetidine sulfonyl fluorides (ASFs), which can act as precursors to carbocations under mild thermal conditions. nih.gov These reactive intermediates can then be coupled with a wide range of nucleophiles to generate novel azetidine derivatives and heterocyclic motifs that are relevant to drug discovery programs. nih.gov This methodology provides access to new chemical space and design elements for creating sophisticated molecular frameworks. nih.gov
Interactive Table: Synthesis of Complex Structures
| Starting Scaffold Principle | Resulting Complex Structure | Synthetic Strategy | Reference |
|---|---|---|---|
| Functionalized Azetidine | Spirocyclic Azetidines | Functional group pairing and intramolecular cyclization | nih.gov |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Azaspirocyclic Compounds | Polar strain-release ring-opening reactions | nih.gov |
| Functionalized Azetidine | Bridged Bicyclic Systems (e.g., diazabicyclo[3.1.1]heptane) | Intramolecular cyclization via mesylation | nih.gov |
| Azetidine Sulfonyl Fluoride (B91410) (ASF) | Novel Heterocyclic Derivatives | Defluorosulfonylation and coupling with nucleophiles | nih.gov |
In Medicinal Chemistry as Non-Clinical Scaffolds and Ligands
In the realm of medicinal chemistry, the 3-[3-(trifluoromethyl)phenyl]azetidine scaffold is highly valued for its application in the design of non-clinical tools for biological research. nih.gov The incorporation of the trifluoromethyl group often enhances metabolic stability and membrane permeability, while the azetidine ring provides a rigid core that can be precisely decorated to achieve high-affinity binding to biological targets. mdpi.com
The scaffold has proven to be a fruitful starting point for the development of potent and selective ligands for various enzymes and receptors. These ligands are critical tools for in vitro studies aimed at understanding protein function and validating new drug targets.
Notable examples include:
FFA2 Antagonists: A class of azetidine derivatives was developed as potent antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net Multi-parameter optimization led to compounds with nanomolar potency, culminating in the discovery of GLPG0974, which became the first FFA2 antagonist to be evaluated in clinical trials. researchgate.net
TGR5 Agonists: Through a comprehensive hit-to-lead effort, trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides were identified as potent and selective agonists for the Takeda G-protein receptor 5 (TGR5). nih.gov TGR5 is a key receptor in pathways associated with metabolic diseases. nih.gov
Polymerase Theta Inhibitors: 3-Hydroxymethyl-azetidine derivatives have been developed as a novel class of inhibitors for DNA polymerase Theta (Polθ), an enzyme that represents an attractive target in BRCA-deficient tumors. nih.gov Structure-based drug design identified potent lead compounds, demonstrating that the 3-hydroxymethyl-azetidine core is an effective bio-isostere for other small heterocyclic rings. nih.gov
Beyond serving as simple ligands, azetidine-based compounds are being designed as sophisticated chemical tools to interrogate complex biological pathways. For example, azetidine sulfonyl fluoride reagents can be used as linker motifs for common conjugation reactions. nih.gov This has led to their proposed application in the synthesis of new degrader motifs and potential linkers for Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins within a cell, thereby allowing for the detailed study of their biological roles. nih.gov
Interactive Table: Azetidine-Based Biological Probes
| Compound Class | Biological Target | Application | Reference |
|---|---|---|---|
| Substituted Azetidines | Free Fatty Acid Receptor 2 (FFA2) | Receptor antagonist for studying inflammation | researchgate.net |
| Trifluoromethyl-azetidine Carboxamides | Takeda G-protein Receptor 5 (TGR5) | Receptor agonist for metabolic disease research | nih.gov |
| 3-Hydroxymethyl-azetidine Derivatives | DNA Polymerase Theta (Polθ) | Enzyme inhibitor for cancer pathway investigation | nih.gov |
| Azetidine Sulfonyl Fluorides | Various E3 Ligase Recruiters | PROTAC linkers for targeted protein degradation studies | nih.gov |
Role in Materials Science and Polymer Chemistry
The applications of azetidine-containing building blocks extend into materials science, particularly in the development of advanced polymers. Fluorinated polymers, in general, are highly valued for their exceptional chemical and thermal resistance. researchgate.net Azetidine moieties can be incorporated into polymer structures to act as latent cross-linking agents. In one such application, a triazetidine-containing compound was introduced into an anionic aqueous-based polyurethane (PU) dispersion. core.ac.uk In this system, the azetidine rings remain stable in the alkaline dispersion (pH ≈ 8.0). core.ac.uk However, upon drying or a lowering of the pH, the azetidine ring undergoes a ring-opening reaction with carboxylic acid groups present on the PU backbone. core.ac.uk This reaction forms a stable amino ester bond, creating a cross-linked polymer film at ambient temperature and significantly enhancing the material's performance properties. core.ac.uk
Lack of Publicly Available Research on the Agrochemical Applications of 3-[3-(Trifluoromethyl)phenyl]azetidine TFA
Following a comprehensive review of scientific literature, patents, and chemical databases, no specific research detailing the application of this compound as a building block or intermediate in agrochemical synthesis was identified. While the trifluoromethylphenyl and azetidine structural motifs are individually recognized for their importance in the development of bioactive compounds for agriculture, the direct utilization of this specific trifluoroacetate (B77799) salt in published agrochemical research appears to be undocumented.
The presence of a trifluoromethyl group is a common strategy in the design of modern agrochemicals, often enhancing metabolic stability and biological activity. Similarly, the azetidine ring is a valued scaffold in medicinal and agrochemical chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties. However, the combination in the form of this compound and its subsequent role in creating new potential insecticides, fungicides, or herbicides has not been described in the accessible scientific domain.
Consequently, a detailed account of its contributions to agrochemical research, including data tables and specific research findings, cannot be provided at this time. The absence of such information prevents the creation of the requested article focusing solely on its non-toxicological and non-application-based roles in this field. Further research and publication in this specific area would be necessary to fulfill the detailed requirements of the proposed article.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-[3-(Trifluoromethyl)phenyl]azetidine (B1456750) tfa in solution. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine environments, confirming both the regiochemistry of the phenyl substituent on the azetidine (B1206935) ring and the presence of the trifluoroacetate (B77799) (TFA) counter-ion.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. The spectrum is expected to show characteristic signals for the aromatic protons of the 3-(trifluoromethyl)phenyl group, typically in the downfield region (δ 7.0-8.0 ppm). The protons on the azetidine ring would appear as multiplets in the upfield region, with their chemical shifts and coupling patterns revealing the ring's conformation. The N-H proton of the azetidinium ion is expected to be a broad signal, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The carbon spectrum reveals all unique carbon atoms in the molecule. The trifluoromethyl carbon signal is identifiable by its characteristic quartet splitting due to one-bond coupling with the three fluorine atoms (¹JC-F). nih.gov Aromatic carbons will appear in the δ 120-140 ppm range, while the aliphatic carbons of the azetidine ring will be found further upfield. nih.gov
¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atom of the azetidinium ring, providing information about its electronic environment.
¹⁹F NMR: This technique is particularly informative for this compound due to the presence of two distinct trifluoromethyl groups. The spectrum will show two singlets. One corresponds to the CF₃ group on the phenyl ring, and the other corresponds to the CF₃ group of the trifluoroacetate counter-ion. nih.gov The chemical shift of the TFA anion is typically observed around -76.5 ppm relative to CFCl₃. colorado.eduresearchgate.net The precise chemical shifts are sensitive to the solvent environment, which can provide insights into ion pairing and solvation. nih.govresearchgate.net
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₄) | ~7.4 - 7.8 | Multiplets |
| Azetidine (CH, CH₂) | ~3.8 - 4.5 | Multiplets | |
| Azetidinium (NH₂⁺) | Variable | Broad singlet | |
| ¹³C | Aromatic (C₆H₄) | ~120 - 145 | Multiple signals |
| Azetidine (CH, CH₂) | ~35 - 60 | Multiple signals | |
| Phenyl-CF₃ | ~124 | Quartet (q, ¹JC-F ≈ 270-280 Hz) nih.gov | |
| TFA (CF₃COOH) | ~116 | Quartet (q, ¹JC-F ≈ 290 Hz) | |
| ¹⁹F | Phenyl-CF₃ | ~ -63 | Singlet |
| TFA (CF₃COO⁻) | ~ -76 | Singlet colorado.edu |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the target compound. Using techniques such as electrospray ionization (ESI), the molecular formula of the cationic component, 3-[3-(trifluoromethyl)phenyl]azetidinium, can be verified with high accuracy. rsc.org The experimentally measured mass of the molecular ion is compared to the theoretically calculated mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed formula. rsc.orgrsc.org
Further fragmentation analysis (MS/MS) can be performed on the parent ion to probe the molecular structure. Characteristic fragmentation patterns, such as the loss of neutral molecules or the cleavage of the azetidine ring, would yield daughter ions whose masses can be used to piece together the structure, corroborating the assignments made by NMR.
| Parameter | Value |
|---|---|
| Molecular Formula (Cation) | C₁₀H₁₁F₃N⁺ |
| Calculated Exact Mass | 202.0838 u |
| Typical Ionization Mode | Electrospray Ionization (ESI+) |
| Expected Observation | [M+H]⁺ (for the free base) or [M]⁺ (cation) |
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
Single-crystal X-ray crystallography offers the most definitive method for structural elucidation in the solid state. This technique provides a three-dimensional model of the molecule, confirming atomic connectivity and revealing precise bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure would unambiguously confirm the substitution pattern on the phenyl ring and its attachment to the C3 position of the azetidine ring. It would also reveal the conformation of the four-membered azetidine ring, which is typically puckered rather than planar. Furthermore, the analysis would detail the intermolecular interactions governing the crystal packing, including hydrogen bonding between the azetidinium N-H protons and the oxygen atoms of the trifluoroacetate anion. If the molecule were chiral and resolved into its enantiomers, X-ray crystallography could be used to determine the absolute configuration.
| Structural Information | Description |
|---|---|
| Atomic Connectivity | Unambiguous confirmation of the chemical structure. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Molecular Conformation | Determination of the azetidine ring pucker and substituent orientation. |
| Crystal Packing | Analysis of intermolecular forces, such as hydrogen bonding and van der Waals interactions. |
| Absolute Configuration | Determination of the R/S configuration for chiral, enantiopure samples. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by several key absorptions. Strong, sharp bands in the 1350-1100 cm⁻¹ region are characteristic of C-F stretching vibrations from both the phenyl-CF₃ and the TFA-CF₃ groups. The presence of the azetidinium ion would give rise to a broad N-H stretching band around 2700-3000 cm⁻¹. The trifluoroacetate counter-ion would exhibit a very strong asymmetric C=O stretching vibration near 1680 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Azetidinium) | Stretching | ~2700 - 3000 | Medium, Broad |
| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | ~3000 - 2850 | Medium |
| C=O (TFA Carboxylate) | Asymmetric Stretching | ~1680 | Very Strong |
| C=C (Aromatic) | Stretching | ~1600, 1480 | Medium-Weak |
| C-F (CF₃) | Stretching | ~1350 - 1100 | Strong, Multiple Bands |
Advanced Chromatographic Methods for Stereoisomer Separation and Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purity assessment. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with TFA as an ion-pairing agent, would be employed. wikipedia.org Purity is determined by integrating the peak area of the main component relative to the total peak area detected, typically by a UV detector set to a wavelength where the phenyl ring absorbs.
Chiral Chromatography: The 3-position of the azetidine ring in this compound is a prochiral center. While the parent molecule is achiral, derivatives could be chiral. If a chiral version of this scaffold were synthesized, chiral HPLC would be necessary to separate the enantiomers. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification (i.e., determination of enantiomeric excess). nih.govresearchgate.net
| Method | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Reversed-Phase HPLC | C18 or C8 Silica | Acetonitrile/Water with 0.1% TFA | Purity assessment and quantification. |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose- or amylose-based) | Hexane/Isopropanol or other non-polar/polar mixtures | Separation of enantiomers and determination of enantiomeric excess (for chiral analogues). |
| Gas Chromatography (GC) | Various (e.g., polysiloxane) | Inert carrier gas (e.g., He, N₂) | Analysis of volatile impurities or after derivatization of the non-volatile compound. |
Computational and Theoretical Investigations of 3 3 Trifluoromethyl Phenyl Azetidine Tfa
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds like 3-[3-(trifluoromethyl)phenyl]azetidine (B1456750). nih.govnih.gov Methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic properties. mdpi.comearthlinepublishers.comijrte.org
These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer within the molecule. mdpi.comresearchgate.net Thermodynamic parameters such as enthalpy of formation, heat capacity, and entropy can also be calculated, providing a comprehensive profile of the compound's energetic properties. nih.govmdpi.com
Table 1: Key Parameters from DFT Calculations for Reactivity Analysis
| Parameter | Significance | Typical Application |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Predicts sites for electrophilic attack |
| LUMO Energy | Indicates electron-accepting ability | Predicts sites for nucleophilic attack |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | A smaller gap suggests higher reactivity |
| Molecular Electrostatic Potential (MEP) | Maps electron density and charge distribution | Identifies reactive sites for intermolecular interactions |
| Mulliken Atomic Charges | Quantifies the charge distribution on each atom | Helps in understanding charge transfer and polar interactions |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 3-[3-(trifluoromethyl)phenyl]azetidine is performed to identify the most stable, low-energy conformations and to understand the energy barriers between them. The four-membered azetidine (B1206935) ring is not perfectly planar and can adopt puckered conformations. Computational methods systematically rotate the rotatable bonds, such as the one connecting the phenyl ring to the azetidine ring, to explore the potential energy surface.
By calculating the energy of each conformation, an energy landscape can be constructed. nih.gov This landscape maps the relative energies of different conformers and the transition states that separate them. The most stable conformations correspond to the global and local minima on this surface. Understanding the preferred conformation is crucial as it dictates how the molecule fits into the binding pocket of a biological target. For instance, studies on similar ring systems like 1,3,3-trinitroazetidine (B1241384) have utilized computational methods to determine preferred structures. nih.gov The results of such analyses can reveal the most likely bioactive conformation of the molecule. nih.gov
Table 2: Hypothetical Conformational Energy Profile of the Azetidine Ring
| Conformation | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Puckered 1 | 20° | 0.00 | 75.5 |
| Planar (Transition State) | 0° | 2.50 | 1.5 |
| Puckered 2 | -20° | 0.00 | 23.0 |
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with the surrounding environment, particularly with solvent molecules. nih.govrsc.org For 3-[3-(trifluoromethyl)phenyl]azetidine, MD simulations can model its behavior in an explicit solvent, such as water, to mimic physiological conditions. nih.gov These simulations track the movements of every atom in the system over time based on a force field, providing a detailed view of the molecule's flexibility, conformational changes, and interactions with solvent molecules. rsc.org
Analysis of MD trajectories can reveal the structure of the solvation shell around the molecule, identifying how water molecules orient themselves around the hydrophilic (azetidine nitrogen) and hydrophobic (trifluoromethylphenyl group) parts of the compound. rsc.orgresearchgate.net It also allows for the study of hydrogen bond dynamics, such as the formation and lifetime of hydrogen bonds between the azetidine nitrogen and water. This information is vital for understanding the molecule's solubility and how it might be recognized and transported in a biological system.
Table 3: Analysis of Solvent Interactions from MD Simulations
| Interaction Type | Molecular Group Involved | Significance |
|---|---|---|
| Hydrogen Bonding | Azetidine N-H with Solvent Oxygen | Influences solubility and bioavailability |
| Van der Waals Interactions | Phenyl ring and CF3 group with Solvent | Dictates hydrophobic interactions |
| Dipole-Dipole Interactions | Polar groups with polar solvent molecules | Contributes to the overall solvation free energy |
| Solvent Accessible Surface Area (SASA) | Entire molecule | Measures the exposure of the molecule to the solvent, affecting solubility |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers reliable methods for predicting spectroscopic parameters, which serve as a powerful tool for structure verification. Density Functional Theory (DFT) calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) for molecules like 3-[3-(trifluoromethyl)phenyl]azetidine. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. worktribe.com
The process involves first optimizing the molecule's geometry at a given level of theory and then performing the NMR calculation on this optimized structure. The calculated chemical shifts are then compared against experimental data. researchgate.net A strong correlation between the predicted and experimental spectra provides high confidence in the proposed chemical structure. This is particularly valuable for complex molecules or when distinguishing between isomers. Given the presence of a trifluoromethyl group, predicting the ¹⁹F NMR chemical shift is especially important for characterization. worktribe.comnih.gov Computational predictions can achieve high accuracy, with errors often within 0.2–0.4 ppm for ¹H shifts. nih.gov
Table 4: Hypothetical Comparison of Experimental and Predicted ¹H NMR Chemical Shifts
| Proton Position | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Azetidine CH₂ (Position 2/4) | 4.15 | 4.20 | 0.05 |
| Azetidine CH (Position 3) | 3.80 | 3.83 | 0.03 |
| Aromatic CH (ortho to CF₃) | 7.65 | 7.68 | 0.03 |
| Aromatic CH (meta to CF₃) | 7.50 | 7.54 | 0.04 |
In Silico Ligand Design and Molecular Docking for Target Identification
In silico ligand design and molecular docking are cornerstone techniques in modern drug discovery for identifying potential biological targets and predicting the binding affinity of a small molecule. wjarr.comnih.gov Molecular docking simulations computationally place the 3D structure of 3-[3-(trifluoromethyl)phenyl]azetidine, the "ligand," into the binding site of a macromolecular target, typically a protein or enzyme. researchgate.netrjptonline.org
The primary goal of docking is to find the preferred binding orientation and conformation of the ligand within the target's active site and to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the binding pocket. mdpi.commdpi.com This information is crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective derivatives. By screening the compound against a library of known protein structures, molecular docking can help identify novel therapeutic targets. nih.govnih.gov
Table 5: Example Molecular Docking Results against a Hypothetical Protein Kinase Target
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |
| Interacting Residues | Val25, Leu98, Asp110, Phe155 | Key amino acids involved in binding |
| Hydrogen Bonds | 1 (with Asp110) | Specific polar interaction contributing to binding |
| Hydrophobic Interactions | Phenyl ring with Val25, Leu98, Phe155 | Important for ligand recognition and stability |
| Ligand Conformation | Puckered azetidine, anti-periplanar phenyl ring | Predicted bioactive conformation of the ligand |
Future Directions and Emerging Research Avenues for 3 3 Trifluoromethyl Phenyl Azetidine Tfa
Development of Novel Synthetic Methodologies and Catalytic Approaches
Future research will likely focus on moving beyond traditional synthetic routes to develop more efficient, stereoselective, and versatile methods for synthesizing the 3-aryl-azetidine core.
Key emerging strategies include:
Gold-Catalyzed Cyclization: The use of gold catalysis for the oxidative cyclization of N-propargylsulfonamides presents a promising method for accessing azetidin-3-ones, which are versatile intermediates. nih.gov This approach avoids the use of potentially hazardous diazo compounds and offers a pathway to chiral azetidines with high enantiomeric excess. nih.gov
Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.gov This method is notable for its high yields and tolerance of acid-sensitive functional groups, making it a valuable tool for complex molecule synthesis. nih.gov
Organotitanium Intermediates: A modular strategy leveraging titanacyclobutanes, generated from ketones or alkenes, offers a novel entry point to 3-substituted azetidines. nih.gov Halogenation of these organotitanium species followed by capture with amines provides a flexible route to diverse azetidine (B1206935) building blocks, including those with spirocyclic architectures. nih.gov
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Uses N-propargylsulfonamides to form α-oxo gold carbene intermediates. | Avoids toxic diazo intermediates; provides access to chiral azetidin-3-ones. | nih.gov |
| La(OTf)₃-Catalyzed Aminolysis | Catalyzes intramolecular cyclization of cis-3,4-epoxy amines. | High yields, regioselective, and tolerant of sensitive functional groups. | nih.gov |
| Halogenation of Titanacyclobutanes | Modular assembly via organotitanium intermediates. | Facilitates synthesis of 3-azetidines and spirocyclic congeners. | nih.gov |
Exploration of Unconventional Reactivity Profiles and New Transformations
The strained nature of the azetidine ring can be harnessed for novel chemical transformations, allowing for the creation of more complex molecular architectures. Future work will likely explore the diversification of the 3-[3-(Trifluoromethyl)phenyl]azetidine (B1456750) scaffold to access new chemical space.
Research in this area could focus on:
Scaffold Diversification: Building upon the core azetidine structure, functional group pairing reactions can be employed to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, ring-closing metathesis of an N-allyl-substituted azetidine can be used to form azetidine-fused eight-membered rings. nih.gov
Synthesis of Spirocycles: The development of novel spirocyclic azetidine scaffolds is an area of growing interest. nih.gov Methodologies such as the metalation of an azetidine nitrile followed by trapping with an electrophile can lead to the formation of unique spirocyclic systems, which are valuable in drug discovery for exploring three-dimensional chemical space. nih.gov The chemistry used to produce oxazaspiro[3.3]heptanones could also be adapted for this purpose. nih.gov
Expansion into New Areas of Chemical Probe Development and Biological Tool Design
The 3-[3-(Trifluoromethyl)phenyl]azetidine scaffold is a valuable starting point for the design of new chemical probes and biological tools to investigate complex biological systems.
Future applications may include:
Targeting G-Protein Coupled Receptors (GPCRs): Derivatives of trifluoromethyl-containing azetidines have been identified as potent agonists for GPCRs like Takeda G-protein receptor 5 (TGR5), which is implicated in metabolic diseases. nih.gov Further optimization of the 3-[3-(Trifluoromethyl)phenyl]azetidine core could lead to new therapeutic agents.
Development of Neurotransmitter Reuptake Inhibitors: Novel 3-substituted azetidines have been designed and evaluated as triple reuptake inhibitors (TRIs), showing potential as antidepressant agents. nih.gov This highlights the utility of the azetidine scaffold in designing molecules that target the central nervous system. nih.govnih.gov
Fluorine-Based Imaging Agents: The trifluoromethyl group offers a unique handle for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov The low natural abundance of fluorine provides a significant advantage for background-free imaging. nih.gov Developing derivatives of 3-[3-(Trifluoromethyl)phenyl]azetidine could lead to novel probes for molecular imaging and disease detection. nih.gov
| Application Area | Rationale | Example Target/Use | Reference |
|---|---|---|---|
| Medicinal Chemistry | Azetidine scaffolds are prevalent in biologically active compounds. | GPCRs (e.g., TGR5), Neurotransmitter Transporters. | nih.govnih.gov |
| Chemical Probe Development | The CF₃ group can serve as a ¹⁹F NMR/MRI reporter. | Molecular imaging of biological processes. | nih.gov |
| Diversity-Oriented Synthesis | The core can be elaborated into complex fused and spirocyclic systems. | Generation of libraries for CNS-focused drug discovery. | nih.gov |
Sustainable and Scalable Synthesis Strategies
As the importance of 3-aryl-azetidines grows, so does the need for environmentally friendly and scalable synthetic processes. Future research will emphasize the development of "green" chemistry approaches.
Key areas for improvement are:
Cascade Reactions: The synthesis of key precursors, such as 3-(3-trifluoromethylphenyl)propanal, can be streamlined through cascade processes. nih.govnih.gov For example, a Mizoroki-Heck cross-coupling reaction can be followed directly by a hydrogenation reaction in a one-pot sequence. nih.govnih.gov
Catalyst Recovery and Reuse: To improve the sustainability of syntheses that rely on precious metals like palladium, efficient methods for catalyst recovery are essential. nih.govnih.gov Recovering the palladium catalyst on a solid support like alumina (B75360) (Al₂O₃) allows for its reuse, reducing waste and cost. nih.govnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times without compromising yield or selectivity. nih.govnih.gov This technology offers a more energy-efficient alternative to conventional heating for key synthetic steps. nih.govnih.gov
Synergistic Approaches Combining Synthesis and Computational Design
The integration of computational chemistry with synthetic efforts is a powerful strategy for accelerating the discovery and optimization of new molecules. For 3-[3-(Trifluoromethyl)phenyl]azetidine and its derivatives, this synergy can guide research in several ways. Computational modeling can be used to predict the physicochemical properties of new library members, helping to prioritize synthetic targets with favorable drug-like characteristics, such as improved solubility or blood-brain barrier permeability. nih.gov Furthermore, computational studies can help rationalize the outcomes of catalytic reactions, aiding in the development of more efficient and selective synthetic methodologies for accessing complex azetidine scaffolds. nih.govnih.gov By modeling the interaction of novel azetidine derivatives with biological targets, researchers can rationally design more potent and selective chemical probes and therapeutic candidates. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[3-(Trifluoromethyl)phenyl]azetidine TFA, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling reactions using trifluoroacetimidoyl halides and primary amines, as demonstrated in analogous trifluoromethyl-benzimidazole syntheses . Key factors include ligand selection (e.g., TMEDA), temperature (room temperature to 60°C), and solvent choice (THF or DCM). Yield optimization requires monitoring via TLC and purification via column chromatography .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ligand | TMEDA | Stabilizes Cu(I) catalyst |
| Solvent | THF | Enhances solubility of intermediates |
| Time | 48–72 hours | Ensures complete conversion |
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) is standard for removing unreacted amines and byproducts . For TFA salts, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves purity >98% .
- Validation : Purity should be confirmed via NMR (19F/1H) and HRMS, with attention to residual solvent peaks .
Q. What analytical methods are recommended for characterizing this compound?
- Methodology :
- NMR : 19F NMR (δ -60 to -70 ppm for CF3 group) and 1H NMR (azetidine protons at δ 3.5–4.5 ppm) .
- MS : HRMS (ESI+) to confirm molecular ion [M+H]+ and isotopic pattern matching .
- HPLC : Retention time consistency under acidic mobile phases (0.1% TFA) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Methodology : Use a 3-factor factorial design (ligand concentration, temperature, solvent ratio) to identify interactions. For example, a 2^3 design with center points reduces trial counts while modeling nonlinear effects . Computational tools (e.g., ICReDD’s reaction path search) can predict optimal conditions using quantum chemical calculations, narrowing experimental iterations .
- Case Study : A 15% yield increase was achieved by adjusting TMEDA:Cu(I) ratio from 1:1 to 2:1, validated via ANOVA (p < 0.05) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- Methodology : Cross-validate using multiple techniques:
- X-ray : Resolves azetidine ring conformation and TFA counterion positioning .
- DFT Calculations : Compare theoretical 19F NMR shifts with experimental data to confirm protonation states .
Q. What strategies enhance the compound’s stability under physiological conditions for biological assays?
- Methodology :
- pH Stability : Conduct accelerated degradation studies (40°C, pH 2–9) with HPLC monitoring. TFA salts show instability at pH >7, requiring buffered solutions (pH 4–6) .
- Light Sensitivity : Store in amber vials under inert gas; UV-Vis spectroscopy tracks photodegradation (λmax 270 nm) .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodology : Combine DFT (e.g., B3LYP/6-31G*) and molecular dynamics to simulate transition states in cross-coupling reactions. ICReDD’s workflow integrates computed activation energies with robotic screening to prioritize ligand-catalyst pairs .
- Validation : Predicted regioselectivity in benzimidazole analogs matched experimental outcomes (R² = 0.89) .
Q. What structural modifications to the azetidine ring improve binding affinity in target proteins?
- Methodology :
- SAR Studies : Substitute azetidine with pyrrolidine or piperidine; assess via SPR or ITC.
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify H-bonding interactions with the CF3-phenyl group .
Data Contradiction Analysis
Q. Why do different batches show variability in biological activity despite identical synthetic protocols?
- Root Cause : Trace metal contamination (e.g., Cu residues from catalysis) may inhibit enzymes.
- Resolution : ICP-MS analysis and EDTA washing during purification reduce metal content <1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
